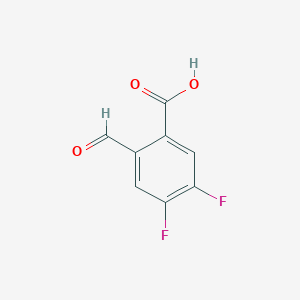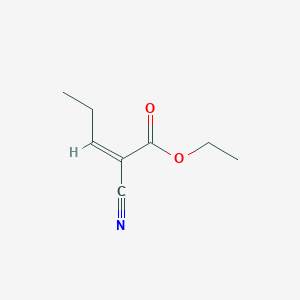![molecular formula C13H16ClN3O B8012801 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride](/img/structure/B8012801.png)
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride is a chemical compound that features a pyrrolidinium cation and an oxadiazole ring. The presence of the oxadiazole ring, a five-membered heterocyclic compound containing oxygen and nitrogen atoms, imparts unique chemical properties to this compound. This compound is of interest in various fields of research due to its potential biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride typically involves the formation of the oxadiazole ring followed by the introduction of the pyrrolidinium moiety. One common method involves the cyclization of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring. The pyrrolidinium cation can then be introduced through a quaternization reaction with a suitable alkylating agent.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The oxadiazole ring can undergo oxidation reactions, potentially leading to the formation of oxadiazole N-oxides.
Reduction: Reduction of the oxadiazole ring can yield various reduced derivatives, depending on the specific conditions and reagents used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, and sulfonating agents under acidic conditions.
Major Products Formed:
Oxidation: Oxadiazole N-oxides.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
科学研究应用
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and as a reagent in various chemical processes.
作用机制
The mechanism of action of 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The pyrrolidinium cation may enhance the compound’s solubility and facilitate its interaction with biological membranes, thereby influencing its overall bioactivity.
相似化合物的比较
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring and exhibit similar chemical properties and biological activities.
Pyrrolidinium salts: Compounds containing the pyrrolidinium cation, which can influence solubility and bioavailability.
Uniqueness: 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidinium chloride is unique due to the combination of the oxadiazole ring and the pyrrolidinium cation. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development in various fields.
属性
IUPAC Name |
3-(2-methylphenyl)-5-pyrrolidin-1-ium-2-yl-1,2,4-oxadiazole;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O.ClH/c1-9-5-2-3-6-10(9)12-15-13(17-16-12)11-7-4-8-14-11;/h2-3,5-6,11,14H,4,7-8H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXMNLJDBYWTHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3CCC[NH2+]3.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-Benzo[1,3]dioxol-4-ylethanol](/img/structure/B8012730.png)












![(2S)-4-[(tert-butoxy)carbonyl]thiomorpholine-2-carboxylic acid](/img/structure/B8012833.png)
